molecular formula C6H9ClO B594756 2-Chloro-1-(2-methylcyclopropyl)ethanone CAS No. 130158-23-5

2-Chloro-1-(2-methylcyclopropyl)ethanone

Cat. No.: B594756
CAS No.: 130158-23-5
M. Wt: 132.587
InChI Key: HVRRRVQDZJXREN-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-methylcyclopropyl)ethanone is a synthetic organic compound featuring an ethanone backbone functionalized with a chlorine atom and a 2-methylcyclopropyl group. This specific structure, which incorporates both a reactive chloroketone and a strained cyclopropane ring, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound has a molecular formula of C6H9ClO and a molecular weight of 132.588 g/mol . Its physical characteristics include a predicted density of 1.1±0.1 g/cm³ and a boiling point of 169.4±13.0 °C at 760 mmHg . Chlorinated ethanone derivatives are frequently employed as key building blocks in chemical synthesis. For instance, structurally similar compounds, such as those with a chlorocyclopropyl group, are recognized as important intermediates in the development of agrochemicals like the fungicide prothioconazole . Furthermore, compounds with the enone (α,β-unsaturated carbonyl) functional group are of significant interest in pharmacological research for developing anti-inflammatory agents . The presence of the methylcyclopropyl moiety is of particular interest to researchers exploring steric and electronic influences on molecular reactivity and biological activity. This product is intended for research purposes only and is not classified or intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(2-methylcyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c1-4-2-5(4)6(8)3-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRRRVQDZJXREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130158-23-5
Record name 2-chloro-1-(2-methylcyclopropyl)ethanone
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Advanced Synthetic Methodologies for 2 Chloro 1 2 Methylcyclopropyl Ethanone

Regioselective Functionalization Approaches

Regioselectivity is a critical challenge in the synthesis of 2-Chloro-1-(2-methylcyclopropyl)ethanone, ensuring that chlorination occurs at the desired α-position to the carbonyl group, rather than on the cyclopropane (B1198618) ring or at the methyl substituent.

Direct Halogenation of Cyclopropyl (B3062369) Methyl Ketones

The direct α-halogenation of ketones is a fundamental transformation in organic synthesis. For the synthesis of this compound, this involves the direct chlorination of 1-(2-methylcyclopropyl)ethanone (B1614801). Various chlorinating agents and conditions can be employed to achieve this transformation with high regioselectivity.

Commonly, sulfuryl chloride (SO₂Cl₂) is used as an efficient chlorinating agent for the α-position of ketones. The reaction is typically carried out in an inert solvent. For instance, the synthesis of related α-chloroketones often involves the dropwise addition of sulfuryl chloride to a solution of the starting ketone in a suitable solvent like a mixture of methanol (B129727) and ethyl acetate/dichloromethane. nih.gov This method is effective for producing the desired monochlorinated product in high yield. nih.gov

Another established method involves the use of chlorine gas (Cl₂), often in the presence of a catalyst. For the synthesis of the related compound 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625), industrial methods describe dissolving cyclopropyl methyl ketone in a solvent and introducing chlorine gas with a metallic aluminum catalyst. Controlling reaction conditions, such as low temperatures, is crucial to minimize the formation of di- and tri-chlorinated by-products. google.com Patents describe using catalysts like MeAlCl₂ or Me₂AlCl to improve the selectivity of the chlorination, followed by purification via vacuum distillation to isolate the target compound with high purity. google.com The use of an aliphatic alcohol in conjunction with a sulfuryl halide has also been shown to significantly shorten reaction times and suppress by-product formation compared to traditional methods. google.com

The halogenation of cyclopropyl-methyl ketone can also be achieved using dihalo-triorganophosphoranes, which are prepared in situ from a triorganophosphine oxide or sulfide (B99878) and a halogenating agent. google.com This process is typically conducted at elevated temperatures. google.com

Table 1: Comparison of Direct Chlorination Methods

Reagent/Catalyst Conditions Advantages Key Findings
Sulfuryl Chloride (SO₂Cl₂) Methanol, Ethyl Acetate/Dichloromethane High yield, common laboratory reagent Effective for α-chlorination of ketones. nih.gov
Chlorine (Cl₂) / Aluminum Catalyst Low temperature, inert solvent Suitable for industrial scale, cost-effective Minimizes over-halogenation by-products. google.com
Sulfuryl Halide / Aliphatic Alcohol - Reduced reaction time, improved selectivity Suppresses formation of by-products. google.com

Indirect Routes via Precursor Derivatization and Transformation

Indirect routes offer an alternative to direct halogenation and can provide better control over regioselectivity. These methods involve the synthesis of a precursor that is subsequently converted to the α-chloro ketone.

One common strategy is the conversion of an α-hydroxy ketone. The precursor, 1-hydroxy-1-(2-methylcyclopropyl)ethanone, could be synthesized and then subjected to a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) to replace the hydroxyl group with a chlorine atom.

Another approach involves the formation of an enol derivative, such as a silyl (B83357) enol ether, from 1-(2-methylcyclopropyl)ethanone. Silyl enol ethers are known to react with chlorinating agents like N-chlorosuccinimide (NCS) to yield α-chloro ketones with high regioselectivity. The Simmons-Smith cyclopropanation of silyl enol ethers is a known method for producing cyclopropanols, which can be oxidized to the corresponding ketone and then halogenated. nih.gov

Furthermore, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enable mild and regioselective halogenation of a wide range of arenes and heterocycles using N-halosuccinimides (NCS, NBS, NIS) without the need for additional catalysts. organic-chemistry.orgnih.gov This medium enhances the reactivity of the halogenating agent and could be applied to the enol or enolate of 1-(2-methylcyclopropyl)ethanone to achieve clean α-chlorination. organic-chemistry.orgnih.gov

Stereoselective Synthesis of Enantiomers and Diastereomers

The presence of two stereocenters in this compound (at the C1 and C2 positions of the cyclopropane ring) means it can exist as four possible stereoisomers. Advanced synthetic methods are required to selectively synthesize a particular enantiomer or diastereomer.

Chiral Auxiliary-Mediated Strategies for Cyclopropyl Ketone Formation

Chiral auxiliaries are powerful tools for inducing stereoselectivity. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction, after which it is cleaved to yield the enantioenriched product.

A notable strategy involves a three-step sequence of aldol (B89426) reaction, directed cyclopropanation, and retro-aldol cleavage. rsc.orgrsc.org For instance, the boron enolate of a chiral N-propionyl-oxazolidinone can react with an α,β-unsaturated aldehyde to form a syn-aldol product with high diastereoselectivity. rsc.org The newly formed hydroxyl stereocenter then directs a subsequent cyclopropanation of the alkene. Finally, a retro-aldol reaction removes the chiral auxiliary, yielding an enantiopure cyclopropane carboxaldehyde, which can be readily converted to the corresponding ketone. rsc.orgrsc.org

Another approach utilizes an iron chiral auxiliary. An α,β-unsaturated acyl ligand bound to a chiral iron complex can undergo stereoselective methylene (B1212753) transfer to produce enantiomerically enriched cyclopropanecarboxylic acid derivatives, which are precursors to cyclopropyl ketones. acs.org A concept of a catalytically formed chiral auxiliary has also been demonstrated, where the auxiliary is generated through an asymmetric catalytic step and then directs a subsequent diastereoselective functionalization, such as cyclopropanation. nih.gov

Asymmetric Catalytic Approaches for Targeted Stereoisomers

Asymmetric catalysis offers a more efficient route to enantiomerically enriched compounds by using a small amount of a chiral catalyst to generate a large quantity of a chiral product.

Transition metal-catalyzed decomposition of diazo compounds is a powerful method for cyclopropane synthesis. researchgate.net Chiral rhodium, copper, or cobalt complexes can catalyze the asymmetric cyclopropanation of alkenes with diazoacetyl compounds. By selecting the appropriate chiral ligand, specific stereoisomers of the resulting cyclopropyl ketone can be targeted.

Chemoenzymatic strategies have also emerged as a potent tool. An engineered variant of sperm whale myoglobin (B1173299) has been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketone carbene donors. rochester.edu This biocatalyst exhibits a broad substrate scope and predictable stereoselectivity, enabling the synthesis of a variety of cyclopropyl ketones in enantiopure form. rochester.edu

Dual-catalyst systems, combining a chiral Lewis acid with a transition metal photoredox catalyst, have been developed for enantioselective [2+2] and [3+2] photocycloadditions, allowing for the construction of complex cyclic systems with high stereocontrol. nih.gov Similarly, chiral N,N'-dioxide–scandium(III) complexes have been used to catalyze asymmetric ring-opening reactions of cyclopropyl ketones, demonstrating the utility of chiral catalysts in manipulating these structures. rsc.orgnih.gov

Table 2: Overview of Asymmetric Catalytic Methods for Cyclopropyl Ketone Synthesis

Catalytic System Reaction Type Stereocontrol Key Features
Chiral Rhodium/Copper Complexes Carbene transfer from diazo compounds Enantioselective Widely used for asymmetric cyclopropanation. researchgate.net
Engineered Myoglobin Olefin cyclopropanation Diastereo- and Enantioselective Biocatalytic approach with broad scope and high selectivity. rochester.edu
Chiral Lewis Acid / Photoredox Catalyst Photocatalytic cycloaddition Enantioselective Dual-catalyst strategy for complex ring formation. nih.gov

Diastereoselective and Enantioselective Synthesis via Intermediate Control

Controlling the stereochemical outcome by manipulating reactive intermediates is a sophisticated strategy for stereoselective synthesis. This involves creating a transient chiral environment or a conformationally locked intermediate that dictates the facial selectivity of a subsequent bond-forming step.

Substrate-directed reactions are a prime example. The hydroxyl group in a chiral acyclic allylic alcohol can direct a Simmons-Smith cyclopropanation to occur syn to the directing group with high diastereoselectivity. acs.org This principle has been extended to alkenyl cyclopropyl carbinol derivatives, where the cyclopropyl carbinol acts as a rigid directing group for the diastereoselective cyclopropanation of the adjacent alkenyl moiety, yielding polysubstituted bicyclopropanes as single diastereomers. acs.org

The generation of configurationally stable intermediates is another powerful tactic. A diastereoselective synthesis of trans-1,2-substituted cyclopropanols has been achieved using a dizinc (B1255464) reagent with α-chloroaldehydes. nih.gov The high trans-selectivity is attributed to the equilibration of the initially formed cis- and trans-cyclopropoxide intermediates to the more stable trans form before workup. nih.gov This method highlights how the stereochemical outcome can be determined by the relative stability of diastereomeric intermediates. The temporary stereocentre approach, as described with chiral auxiliaries, also falls under this category, where an intermediate stereocenter controls the formation of the permanent ones before being removed. rsc.org

Sustainable and Green Chemistry Paradigms in α-Chloroketone Synthesis

The synthesis of α-chloroketones, including this compound, has traditionally relied on methods that often involve harsh reagents and generate significant waste. However, the growing emphasis on sustainable and green chemistry principles is driving a paradigm shift towards more environmentally benign and efficient synthetic routes. These modern approaches focus on minimizing hazardous substances, reducing energy consumption, and improving atom economy.

A significant advancement in green chemistry is the development of catalytic methods that replace stoichiometric reagents. For instance, researchers have developed a process for the catalytic enantioselective α-chlorination of ketones using sodium chloride (NaCl), and even seawater, as the chlorine source. acs.orgnih.gov This method employs a chiral thiourea (B124793) catalyst in a phase-transfer system to achieve high efficiency and enantioselectivity under mild conditions, representing a stark contrast to conventional methods that use corrosive electrophilic chlorinating agents. acs.orgnih.gov The use of inexpensive and benign NaCl as the chlorine source dramatically improves the environmental profile of the synthesis. acs.org

Photocatalysis offers another promising green alternative. A recently developed method uses sustainable, low-cost iron and sulfur catalysts activated by blue light to perform chlorination at room temperature. chemicalprocessing.comchemanalyst.com This approach eliminates the need for high temperatures and harsh chemicals typically associated with chlorination processes. chemicalprocessing.comchemanalyst.com This technique allows for precise chlorine placement, leading to highly pure products and reducing the need for extensive purification steps. chemanalyst.com

Organocatalysis has also emerged as a powerful tool for the green synthesis of α-chloroaldehydes and ketones. Catalysts such as L-proline amides and (2R,5R)-diphenylpyrrolidine have been used for the direct enantioselective α-chlorination of aldehydes with N-chlorosuccinimide (NCS) as the chlorine source, yielding products with high enantioselectivity. organic-chemistry.org While applied to aldehydes, the principles are relevant for ketone chlorination, aiming to reduce toxic waste and utilize milder reaction conditions. organic-chemistry.org

Furthermore, process intensification through continuous flow synthesis represents a significant step towards safer and more efficient production of α-halo ketones. acs.org A multi-step continuous flow process has been developed for synthesizing chiral α-halo ketones from N-protected amino acids. acs.org This method avoids the isolation of intermediates, improves safety by handling hazardous reagents like diazomethane (B1218177) in situ, and allows for a rapid, high-yield synthesis. acs.org Such a strategy could be adapted for the production of cyclopropyl-containing α-chloroketones, enhancing scalability and reducing waste.

Biocatalysis, a cornerstone of green chemistry, is another area of active research. While much of the focus has been on the biocatalytic reduction of α-halo ketones to chiral haloalcohols using carbonyl reductase (CRED) enzymes, this highlights the potential of enzymatic transformations in this chemical space. almacgroup.comresearchgate.nettaylorandfrancis.com The drive towards using isolated recombinant biocatalysts as cell-free extracts aims to increase volume efficiency and make biotransformations commercially viable. almacgroup.comresearchgate.net Developing biocatalysts for the direct chlorination of ketones remains a goal for future green synthesis.

The table below summarizes various green and sustainable approaches applicable to the synthesis of α-chloroketones.

Table 1: Comparison of Green Synthetic Methods for α-Chloroketone Synthesis

Methodology Catalyst / Reagent Key Advantages Relevant Findings
Nucleophilic Chlorination Chiral Thiourea / NaCl (Seawater) Uses green, inexpensive chlorine source; High enantioselectivity; Mild conditions. acs.orgnih.gov Provides access to highly enantioenriched acyclic α-chloro ketones. acs.org
Photocatalysis Iron and Sulfur Catalysts / Blue Light Operates at room temperature; Uses sustainable, low-cost catalysts; Reduces need for harsh chemicals and purification. chemicalprocessing.comchemanalyst.com Achieves precise chlorine placement through anti-Markovnikov hydrochlorination. chemicalprocessing.comchemanalyst.com
Organocatalysis L-proline amide / N-Chlorosuccinimide (NCS) Avoids toxic metal catalysts; High enantioselectivity; Mild reaction conditions. organic-chemistry.org Effective for direct α-chlorination of aldehydes, with potential for ketone application. organic-chemistry.org
Continuous Flow Synthesis Various (e.g., for α-halo ketones from amino acids) Improved safety and process control; Reduced waste; High scalability and efficiency. acs.org Enables multi-step synthesis without isolation of intermediates, achieving high yields in a short time. acs.org

| Biocatalysis | Carbonyl Reductases (for reduction) | High stereoselectivity; Operates under physiological conditions; Environmentally friendly. almacgroup.comresearchgate.net | Primarily used for reducing α-halo ketones to alcohols, but demonstrates the potential of enzymes in this field. almacgroup.comresearchgate.net |

These sustainable paradigms offer a clear roadmap toward the cleaner production of this compound. By leveraging catalytic processes, renewable reagents, and advanced process technologies, the synthesis can be made more efficient, safer, and environmentally responsible.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-chloro-1-(1-chlorocyclopropyl)ethanone
(2R,5R)-diphenylpyrrolidine
Adipic acid
Aluminum trichloride
Benzene
Carbonyl reductase (CRED)
Cyclohexene
Diazomethane
Iron
L-proline amide
N-chlorosuccinimide (NCS)
Oxone
Sodium chloride (NaCl)
Sulfur

Mechanistic Investigations of Chemical Transformations of 2 Chloro 1 2 Methylcyclopropyl Ethanone

Reactivity at the Carbonyl Center

The carbonyl group in 2-Chloro-1-(2-methylcyclopropyl)ethanone is a primary site for chemical reactions, owing to the polarization of the carbon-oxygen double bond. This section delves into the mechanistic pathways that govern its reactivity.

Nucleophilic Addition Pathways

The partially positive carbonyl carbon is susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.comresearchgate.net Subsequent protonation of the alkoxide yields an alcohol. libretexts.orgresearchgate.net The rate of this addition is influenced by the nature of the nucleophile and the steric and electronic environment of the carbonyl group. masterorganicchemistry.comresearchgate.net

Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds, react readily with ketones to form new carbon-carbon bonds. harvard.edu For instance, the reaction with a Grignard reagent would proceed through a nucleophilic attack of the carbanionic portion of the Grignar reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate, which upon acidic workup, would yield a tertiary alcohol. harvard.edu

Hydride reagents, like sodium borohydride (B1222165) (NaBH₄), are common reducing agents that deliver a hydride ion (H⁻) to the carbonyl carbon. researchgate.net This process also proceeds via a tetrahedral alkoxide intermediate which is then protonated to furnish the corresponding secondary alcohol, 2-chloro-1-(2-methylcyclopropyl)ethanol. researchgate.net The general mechanism for the reduction of a ketone with sodium borohydride is depicted below:

StepDescription
1 The hydride ion from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon.
2 The π-bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a tetrahedral alkoxide intermediate.
3 A proton source (e.g., from the solvent or added acid) protonates the negatively charged oxygen atom to yield the final alcohol product.

This table describes the generalized mechanism for the reduction of a ketone by sodium borohydride.

Enolization and Enolate Reactivity Profiles

The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) allows this compound to form enolates in the presence of a base. organic-chemistry.org The abstraction of an α-proton by a base results in the formation of a resonance-stabilized enolate anion, where the negative charge is delocalized between the α-carbon and the oxygen atom. organic-chemistry.org

The regioselectivity of enolate formation is a critical aspect. In an unsymmetrical ketone, two different enolates can potentially be formed: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed faster by deprotonation of the less sterically hindered α-proton, typically using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. The thermodynamic enolate is the more stable enolate, usually having a more substituted double bond, and its formation is favored under conditions that allow for equilibrium, such as using a weaker base at higher temperatures.

Enolates are versatile nucleophiles and can react with various electrophiles at either the α-carbon or the oxygen atom. organic-chemistry.org Reaction at the carbon is generally favored with soft electrophiles, leading to C-alkylation or C-acylation, while reaction at the oxygen is favored with hard electrophiles, such as silyl (B83357) halides, to form silyl enol ethers.

Reactions Involving the α-Chloro Moiety

The chlorine atom at the α-position to the carbonyl group is a key reactive site, participating in substitution, elimination, and rearrangement reactions.

Nucleophilic Substitution Reactions

The α-chloro group can be displaced by a variety of nucleophiles through a nucleophilic substitution reaction. Given that the substrate is a secondary halide, the reaction can proceed via either an S_N1 or S_N2 mechanism, depending on the reaction conditions. libretexts.org

In an S_N2 (bimolecular nucleophilic substitution) reaction, a strong nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry in a single, concerted step. libretexts.org This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

An S_N1 (unimolecular nucleophilic substitution) reaction would involve the initial departure of the chloride ion to form a secondary carbocation intermediate. This carbocation would then be attacked by a nucleophile. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. However, the formation of a secondary carbocation adjacent to a cyclopropyl (B3062369) ring can be influenced by the electronic properties of the ring.

A variety of nucleophiles can be employed in these substitution reactions, leading to a diverse range of products.

NucleophileProduct Type
Amines (e.g., RNH₂)α-Amino ketones
Azides (e.g., NaN₃)α-Azido ketones
Thiolates (e.g., RSNa)α-Thio ketones
Cyanide (e.g., NaCN)α-Cyano ketones

This table illustrates the types of products that can be formed from the nucleophilic substitution of the α-chloro group.

Elimination Pathways Leading to Unsaturated Systems

In the presence of a base, this compound can undergo an elimination reaction to form an α,β-unsaturated ketone. The most common mechanism for this transformation is the E2 (bimolecular elimination) pathway. dalalinstitute.com This is a concerted reaction where the base abstracts a proton from the β-carbon (the methyl group of the cyclopropyl ring or the methylene (B1212753) group of the ethyl chain in a potential side-chain) while the chloride ion departs simultaneously, leading to the formation of a double bond. dalalinstitute.com

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. dalalinstitute.comlibretexts.org However, the use of a sterically hindered base can favor the formation of the less substituted (Hofmann) product. The stereochemistry of the starting material and the requirement for an anti-periplanar arrangement of the proton and the leaving group are crucial for the E2 reaction to occur.

Rearrangement Reactions Facilitated by the α-Halogen

A significant reaction pathway for α-halo ketones in the presence of a base is the Favorskii rearrangement . wikipedia.org This reaction typically leads to the formation of a carboxylic acid derivative with a rearranged carbon skeleton. wikipedia.org The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org

The proposed mechanism for the Favorskii rearrangement of this compound would involve the following steps:

Formation of an enolate on the carbon of the chloromethyl group.

Intramolecular S_N2 reaction where the enolate attacks the carbon bearing the cyclopropyl group, displacing it to form a highly strained bicyclic cyclopropanone intermediate.

Nucleophilic attack of a base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon of the cyclopropanone.

Ring-opening of the resulting tetrahedral intermediate to give a more stable carbanion.

Protonation to yield the final rearranged product.

The exact nature of the rearranged product would depend on the specific reaction conditions and the stability of the possible carbanionic intermediates formed during the ring-opening step. This rearrangement is a powerful tool for accessing complex molecular architectures from readily available α-halo ketones.

Cyclopropyl Ring Reactivity and Rearrangements

Detailed research findings on the specific cyclopropyl ring reactivity and rearrangement pathways of this compound are not available in the public domain.

Acid-Catalyzed Ring Opening Mechanisms

No specific studies detailing the acid-catalyzed ring-opening mechanisms of this compound were found. While cyclopropyl groups can undergo acid-catalyzed ring-opening, the specific pathways, intermediates, and product distributions for this compound have not been documented in available literature.

Thermal and Photochemical Cycloreversion Processes

There is no available information on the thermal or photochemical cycloreversion processes for this compound. Such reactions would involve the cleavage of the cyclopropane (B1198618) ring under heat or light, but specific conditions, products, and mechanistic details for this compound are not described in the scientific literature.

Ring Expansion and Contraction Reactions

While cyclopropylmethyl ketones can undergo ring expansion or contraction under certain conditions, no studies documenting these specific transformations for this compound have been found.

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

A detailed analysis of the chemo-, regio-, and stereoselectivity of this compound in complex reaction systems cannot be provided due to the absence of relevant research data.

The Versatility of this compound in Synthetic Chemistry

The chemical compound this compound is a notable entity in the field of organic synthesis, primarily recognized for its role as a versatile building block. Its unique molecular structure, which combines a reactive α-chloroketone moiety with a strained cyclopropyl ring bearing a methyl substituent, offers a gateway to a diverse array of complex chemical architectures. This article explores the multifaceted applications of this compound in the construction of intricate molecular frameworks, its significance in the agrochemical industry, and its potential in stereocontrolled synthetic strategies.

Applications As a Versatile Synthetic Building Block

The inherent reactivity of 2-Chloro-1-(2-methylcyclopropyl)ethanone, stemming from the electrophilic carbonyl carbon, the adjacent carbon bearing a labile chlorine atom, and the unique properties of the methyl-substituted cyclopropane (B1198618) ring, renders it a valuable precursor in various synthetic transformations.

The strategic combination of functional groups within this compound provides a powerful platform for the synthesis of complex cyclic systems. The presence of the chlorine atom allows for nucleophilic substitution reactions, while the ketone functionality can undergo a variety of transformations, including reductions, oxidations, and additions. smolecule.com Furthermore, the cyclopropane ring can participate in ring-opening or rearrangement reactions under specific conditions.

Spirocyclic compounds, characterized by two rings sharing a single common atom, are prevalent in many natural products and medicinally important molecules. nih.gov The synthesis of spirocyclic systems often involves intramolecular cyclization reactions. While specific examples detailing the use of this compound in the synthesis of spirocycles are not extensively documented, its structure is amenable to such transformations. For instance, a suitably functionalized nucleophile could first displace the chloride and then, in a subsequent step, react with the carbonyl carbon to form a spirocyclic structure. The Corey-Chaykovsky reaction, which can be used to form cyclopropanes, is also a known method for generating spirocycles from cyclic ketones. mdpi.com

A hypothetical reaction pathway towards a spirocyclic system is presented below:

Hypothetical Spirocyclization Reaction
Reactant Reagent Product
This compound A bifunctional nucleophile (e.g., a diol or diamine) A spirocyclic ether or amine

Fused and bridged ring systems are fundamental structural motifs in a vast number of biologically active compounds. nih.govcore.ac.ukresearchgate.net The construction of these intricate three-dimensional structures often relies on powerful cycloaddition reactions, such as the Diels-Alder reaction, or transition-metal-catalyzed "cut-and-sew" reactions. nih.govnih.gov The α,β-unsaturated ketone that can be generated from this compound via elimination of HCl could potentially serve as a dienophile in Diels-Alder reactions, leading to the formation of fused bicyclic systems. rsc.org

Bridged bicyclic compounds can be synthesized through various intramolecular reactions. researchgate.netnih.gov While direct applications of this compound in the synthesis of bridged rings are not widely reported, its functional handles could be elaborated to install the necessary tethers for intramolecular cyclizations.

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. researchgate.net α-Haloketones are well-established precursors for the synthesis of a wide variety of heterocycles. beilstein-journals.orgrsc.org The reaction of this compound with various dinucleophiles can lead to the formation of diverse heterocyclic rings. For example, reaction with hydrazine (B178648) or its derivatives could yield pyrazoles, while reaction with thiourea (B124793) could lead to thiazoles.

ReactantReagentPotential Heterocyclic Product
This compoundHydrazineA pyrazole (B372694) derivative
This compoundThioureaA thiazole (B1198619) derivative
This compoundAmidinesA pyrimidine (B1678525) derivative

One of the most significant applications of compounds structurally related to this compound is in the synthesis of agrochemicals. The closely related compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625), is a key intermediate in the industrial synthesis of prothioconazole (B1679736), a broad-spectrum triazole fungicide. google.com Prothioconazole is highly effective against a range of fungal diseases in crops.

The synthesis of prothioconazole involves the reaction of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole, followed by reaction with 2-chlorobenzyl chloride and subsequent cyclization. Given the structural similarity, it is plausible that this compound could be utilized in the synthesis of analogous fungicides or other specialty chemicals where the 2-methylcyclopropyl ketone moiety is desired. The synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone itself can be achieved through the chlorination of cyclopropyl (B3062369) methyl ketone. google.com

Stereocontrolled synthesis, the ability to selectively produce a single stereoisomer of a molecule, is crucial in the development of pharmaceuticals and other bioactive compounds. masterorganicchemistry.com this compound possesses multiple stereocenters, and therefore, its stereoselective synthesis and subsequent reactions are of considerable interest. The presence of the chiral cyclopropane ring and the potential to create a new stereocenter at the carbonyl group upon reduction or addition makes it a candidate for stereocontrolled transformations.

For instance, the reduction of the ketone to the corresponding alcohol can be achieved with high stereoselectivity using chiral reducing agents. Similarly, the cyclopropane ring can be synthesized stereoselectively, allowing for the preparation of enantiomerically pure starting materials. researchgate.net While specific studies on the stereocontrolled reactions of this compound are limited, the principles of asymmetric synthesis are well-established for similar ketones and cyclopropanes.

Computational and Theoretical Investigations on 2 Chloro 1 2 Methylcyclopropyl Ethanone

Electronic Structure and Bonding Analysis

A complete analysis of the electronic structure of 2-Chloro-1-(2-methylcyclopropyl)ethanone would involve the use of methods like Density Functional Theory (DFT) to understand the distribution of electrons and the nature of its chemical bonds. Key areas of investigation would include:

Molecular Orbital Analysis: This would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. For this compound, it would likely show electron-rich regions (negative potential) around the carbonyl oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack, and electron-poor regions (positive potential) around the hydrogen atoms. acs.orgnih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insight into charge transfer interactions (hyperconjugation) between occupied and unoccupied orbitals, helping to explain the molecule's conformational preferences and the electronic effects of its substituent groups. mst.dk

Without specific calculations, a precise HOMO-LUMO gap or quantified atomic charges for this compound cannot be provided.

Conformational Analysis and Energetic Landscapes

The three-dimensional shape and flexibility of this compound are critical to its reactivity. A computational study would map its energetic landscape.

Key Dihedral Angles: The primary focus would be on the rotation around the single bond connecting the cyclopropyl (B3062369) ring and the carbonyl carbon. Theoretical studies on the related cyclopropyl methyl ketone have shown that the molecule predominantly exists in two stable conformations: s-cis and s-trans, where the carbonyl bond is eclipsed with a C-C bond of the cyclopropane (B1198618) ring. archive.org These conformations are known as "bisected" conformers.

Potential Energy Surface (PES) Scan: By systematically rotating key bonds and calculating the corresponding energy, a PES scan would identify all low-energy conformers, the transition states that separate them, and the energy barriers to rotation. This would reveal the relative populations of different conformers at a given temperature. For this compound, the landscape is complicated by the additional rotation around the C-C bond of the chloroethyl group.

A study on a complex cyclobutyl ketone derivative using DFT methods to scan the potential energy surface revealed very small energy differences between conformers, a situation that could be analogous here. acs.orgorganic-chemistry.org However, no specific energy values or rotational barriers have been published for this compound.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve:

Nucleophilic Substitution: Modeling the substitution of the chlorine atom by various nucleophiles to determine the reaction's energy profile, including the structure and energy of the transition state. This would clarify whether the reaction proceeds via an S\N2 or another mechanism.

Ring-Opening Reactions: Cyclopropyl ketones can undergo ring-opening reactions under certain conditions, such as those mediated by photoredox catalysis or strong Lewis acids. Computational studies on similar systems have modeled the formation of radical intermediates and the subsequent steps. archive.orgacs.org A study of SmI2-catalyzed reactions, for instance, computationally evaluated the energy changes from a ketyl radical to the transition state to rationalize reactivity. acs.org

Enolate Formation: The mechanism of α-halogenation of ketones typically proceeds through an enol or enolate intermediate. Modeling this process would provide the relative energies of the intermediates and transition states.

While general mechanisms for these reaction types are well-known, specific transition state energies and geometries for this compound are absent from the literature.

Prediction of Spectroscopic Parameters for Mechanistic Elucidation

Computational methods can predict spectroscopic data, which is invaluable for confirming experimentally observed structures and for identifying transient species.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. acs.org A theoretical spectrum could be compared to an experimental one to confirm the structure and assign peaks.

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the positions of key peaks in the IR spectrum. For this molecule, the characteristic stretching frequency of the carbonyl group (C=O) and the C-Cl bond would be of particular interest. DFT studies on a related cyclobutyl ketone have shown a good correlation between simulated and experimental FT-IR results. acs.orgorganic-chemistry.org

Currently, no computationally predicted spectroscopic data for this compound has been published.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of 2-Chloro-1-(2-methylcyclopropyl)ethanone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the differentiation of its stereoisomers (cis and trans diastereomers, and their respective enantiomers).

Stereoisomer Differentiation: The molecule contains two stereocenters, leading to the possibility of two pairs of enantiomers (RR/SS and RS/SR). The diastereomers (cis and trans) exhibit distinct NMR spectra. The spatial arrangement of the methyl and chloroacetyl groups relative to the cyclopropane (B1198618) ring significantly influences the chemical shifts (δ) and coupling constants (J) of the ring protons. In the trans isomer, the protons are chemically distinct, leading to more complex splitting patterns compared to the more symmetric cis isomer. The diastereotopic protons of the chloromethyl group (-CH₂Cl) are expected to show different chemical shifts, appearing as a pair of doublets (an AB quartet) due to coupling with each other, especially in a chiral environment.

Conformational Analysis: The orientation of the carbonyl group relative to the cyclopropane ring is a key conformational feature. chemicalbook.com Cyclopropyl (B3062369) ketones preferentially adopt a "bisected" conformation where the carbonyl bond eclipses one of the cyclopropane C-C bonds to maximize electronic conjugation between the p-orbitals of the carbonyl group and the Walsh orbitals of the cyclopropane ring. acs.org This conformation affects the shielding and deshielding of the cyclopropyl protons. For instance, the proton on the same carbon as the acyl group (C1-H) is expected to be significantly deshielded. Variable temperature NMR studies can provide insight into the energy barriers between different conformations. researchgate.net

Expected NMR Data: While a specific experimental spectrum for this compound is not readily available in the cited literature, data from analogous structures like cyclopropyl methyl ketone and other α-halo ketones allow for the prediction of chemical shifts. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~204
Chloromethyl (-CH₂Cl)4.1 - 4.5 (AB quartet)~46
Cyclopropyl CH (methine adjacent to C=O)2.0 - 2.5 (m)~24
Cyclopropyl CH (methine with methyl group)1.0 - 1.5 (m)~17
Cyclopropyl CH₂ (methylene)0.8 - 1.3 (m)~17
Methyl (-CH₃)1.1 - 1.3 (d)~18

Note: Predicted values are based on analogous compounds. 'm' denotes multiplet, 'd' denotes doublet. Actual values will vary between cis and trans isomers.

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and for analyzing its fragmentation pathways, which provides structural confirmation.

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule will form a molecular ion (M⁺). Due to the presence of a chlorine atom, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. youtube.com

The primary fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this compound, two main α-cleavage patterns are expected:

Loss of the chloromethyl radical (•CH₂Cl), leading to the formation of a 2-methylcyclopropyl acylium ion.

Loss of the 2-methylcyclopropyl radical, resulting in a chloroacetyl cation (CH₂Cl-C≡O⁺).

The relative abundance of these fragment ions depends on the stability of the resulting cations and radicals. chemguide.co.uk The base peak in the spectrum is often the most stable fragment, which is typically an acylium ion. libretexts.org

Reaction Monitoring: Mass spectrometry is also invaluable for monitoring the progress of synthesis reactions, such as the chlorination of 1-(2-methylcyclopropyl)ethanone (B1614801). smolecule.com By analyzing aliquots of the reaction mixture over time, one can track the disappearance of the starting material's molecular ion peak and the appearance and increase in intensity of the product's molecular ion peak, allowing for optimization of reaction conditions. nih.gov

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway Notes
134/136[C₆H₉ClO]⁺Molecular Ion (M⁺)3:1 isotopic ratio confirms presence of one Cl atom
85[C₅H₉O]⁺M⁺ - •CH₂Cl (α-cleavage)Loss of chloromethyl radical
77/79[C₂H₂ClO]⁺M⁺ - •C₄H₇ (α-cleavage)Loss of 2-methylcyclopropyl radical
69[C₄H₅O]⁺ or [C₅H₉]⁺Further fragmentationCommon fragment in cyclopropyl systems
55[C₄H₇]⁺Loss of CO from [C₅H₇O]⁺2-methylcyclopropyl cation

Note: m/z values correspond to the ³⁵Cl isotope where applicable. The stability of the cyclopropylcarbinyl-type acylium ion makes m/z = 85 a likely candidate for the base peak.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Since this compound is a chiral molecule, assessing its enantiomeric and diastereomeric purity is critical, particularly for applications in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose.

The separation of the four stereoisomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are commonly effective for separating the enantiomers of a wide range of chiral compounds, including ketones. rsc.org The differential interaction between the enantiomers and the chiral environment of the CSP leads to different retention times, allowing for their separation and quantification.

First, the diastereomers (cis and trans) are typically separated on a standard achiral column (like C18) or may be separable on the chiral column. Then, the enantiomers of each isolated diastereomer are resolved. The development of a successful chiral separation method involves screening different CSPs and optimizing the mobile phase composition (e.g., mixtures of hexane (B92381) and isopropanol) to achieve baseline resolution of all peaks. rochester.edu The area under each peak in the chromatogram is proportional to the concentration of that specific stereoisomer, enabling the calculation of diastereomeric ratio (d.r.) and enantiomeric excess (e.e.).

Table 3: Representative Chiral HPLC Data for Stereoisomer Purity Assessment

Stereoisomer Retention Time (min) Peak Area (%) Purity Assessment
(1R, 2R)10.248.5Enantiomeric Excess (ee) = 94.0% for the R,R/S,S pair
(1S, 2S)11.52.5
(1R, 2S)14.84.5Enantiomeric Excess (ee) = 82.0% for the R,S/S,R pair
(1S, 2R)16.144.5

Note: This data is hypothetical and serves to illustrate how chiral chromatography is used to determine stereoisomeric purity. The elution order and retention times depend on the specific column and conditions used.

X-ray Crystallography of Derivatives for Solid-State Structural Determination

While obtaining a single crystal of the oily or low-melting this compound itself may be difficult, X-ray crystallography provides the most definitive method for determining its three-dimensional structure and absolute stereochemistry. This is typically achieved by converting the ketone into a stable, crystalline derivative.

Common derivatives for ketones suitable for X-ray analysis include 2,4-dinitrophenylhydrazones, semicarbazones, or oximes. The reaction of the ketone with the appropriate reagent yields a product with a higher melting point and greater propensity to form high-quality single crystals.

Once a suitable crystal is obtained, X-ray diffraction analysis can unambiguously establish:

Connectivity: Confirming the atomic connections.

Relative Stereochemistry: Differentiating between the cis and trans isomers by showing the spatial relationship between the methyl group and the chloroacetyl substituent on the cyclopropane ring.

Conformation: Revealing the preferred conformation of the molecule in the solid state, including the puckering of the cyclopropane ring and the torsional angles of the substituents. researchgate.net Bond lengths and angles can be precisely measured, revealing details such as the elongation of the C1-C2 bond of the cyclopropane ring due to the electronic effects of the substituents. nih.gov

Absolute Stereochemistry: If a chiral derivatizing agent is used or if anomalous dispersion is measured effectively (often requiring a heavy atom), the absolute configuration (R/S) of the stereocenters can be determined. researchgate.netnih.gov

Table 4: Expected Solid-State Structural Parameters from X-ray Crystallography of a Derivative

Parameter Expected Value Significance
C=O Bond Length~1.21 ÅTypical for a ketone carbonyl group. researchgate.net
C-Cl Bond Length~1.77 ÅTypical for a C(sp³)-Cl bond adjacent to a carbonyl. researchgate.net
Cyclopropane C-C Bonds~1.51 - 1.54 ÅThe bond adjacent to the carbonyl may be elongated due to electronic effects. nih.gov
Dihedral Angle (H-C1-C(O)-C₈)~0° or ~180°Confirms the bisected or eclipsed conformation in the solid state.
Intermolecular InteractionsHydrogen bonds, halogen bondsDetermines the crystal packing motif. researchgate.net

Note: Values are based on data for similar α-haloketone and cyclobutane (B1203170) derivatives reported in the literature. researchgate.netnih.gov

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and materials science. For a molecule like 2-Chloro-1-(2-methylcyclopropyl)ethanone, which possesses multiple stereogenic centers, developing enantioselective transformations is a critical research frontier. Future work will likely focus on adapting and inventing catalytic systems capable of controlling the stereochemistry of reactions involving the cyclopropyl (B3062369) ketone moiety.

Emerging strategies in the broader field of cyclopropyl ketone chemistry offer a roadmap. One promising avenue is photocatalysis , particularly dual-catalyst systems that pair a transition metal photoredox catalyst with a chiral Lewis acid. nih.gov This approach has been successful in the asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones to construct densely substituted cyclopentanes. nih.govacs.orgnih.gov Future research could explore adapting this methodology, where a chiral Lewis acid activates the ketone of this compound towards a stereocontrolled ring-opening or cycloaddition upon photo-induced single-electron transfer.

Organocatalysis represents another fertile ground for investigation. Chiral amines, phosphoric acids, and bifunctional catalysts like thioureas have been employed in the enantioselective ring-opening reactions of various cyclopropanes. snnu.edu.cnrsc.org For instance, chiral N,N'-dioxide–scandium(III) complexes have enabled the catalytic asymmetric ring-opening of cyclopropyl ketones with nucleophiles like β-naphthols, achieving high yields and enantioselectivities (up to 97% ee). rsc.org The development of organocatalysts that can selectively activate this compound, potentially through iminium or enamine intermediates, could lead to novel, metal-free enantioselective C-C and C-X bond-forming reactions. rsc.orgrsc.orgyoutube.com

Catalytic ApproachCatalyst TypePotential Transformation for this compoundKey Research Goal
Photocatalysis Dual System: Photoredox Catalyst + Chiral Lewis AcidEnantioselective [3+2] CycloadditionControl of multiple stereocenters in cyclopentane (B165970) synthesis. nih.govacs.org
Metal Catalysis Chiral N,N'-Dioxide/Sc(III) ComplexAsymmetric Ring-Opening/AdditionStereoselective introduction of nucleophiles. rsc.org
Organocatalysis Chiral Amines (e.g., Cinchona-based)Asymmetric α-FunctionalizationDirect, metal-free enantioselective alkylation or other modifications. rsc.org
Organocatalysis Chiral Phosphoric AcidAsymmetric Ring-Opening/CyclizationDesymmetrization and construction of complex chiral scaffolds. snnu.edu.cn

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, scalability, and process control. mt.commit.edu For the synthesis and subsequent transformation of this compound, flow chemistry presents a particularly compelling future research direction.

The synthesis of related chlorinated ketones often involves hazardous reagents like chlorine gas and can be highly exothermic. wikipedia.org Continuous flow reactors, with their high surface-area-to-volume ratios, provide superior heat and mass transfer, enabling precise temperature control and minimizing the volume of hazardous materials at any given time. acs.orgresearchgate.netsyrris.com Future research could focus on developing a continuous flow process for the chlorination of a suitable precursor, like 1-(2-methylcyclopropyl)ethanone (B1614801), allowing for safer and more efficient production. The development of integrated flow systems that combine the synthesis of the target molecule with in-line purification or subsequent reaction steps is a key goal. mit.eduacs.org For example, a multi-step flow system could be designed to first synthesize the title compound and then immediately use it in a subsequent nucleophilic substitution or coupling reaction, streamlining the production of more complex derivatives. thieme-connect.deresearchgate.net

Automated synthesis platforms, which combine flow reactors with robotic liquid handlers and real-time analytics, could accelerate the discovery of optimal reaction conditions for the transformations of this compound. syrris.com Such platforms would enable high-throughput screening of catalysts, solvents, and reaction parameters for the novel enantioselective and unconventional reactions discussed in this article.

Exploration of Unconventional Reactivity Modes

Moving beyond traditional two-electron pathways, the exploration of radical-based and photocatalytic reactions opens up new synthetic possibilities for strained ring systems. Future research on this compound will undoubtedly delve into these unconventional reactivity modes to forge previously inaccessible molecular architectures.

Single-Electron Transfer (SET) and Radical-Mediated Pathways: The cyclopropyl ketone moiety is an excellent substrate for SET-induced ring-opening. capes.gov.br Photocatalytic reduction can generate a distonic radical anion, which can engage in a variety of transformations. nih.govacs.org For this compound, this approach could trigger a cascade where ring-opening is followed by radical cyclization or trapping. The presence of the chlorine atom provides an additional handle for radical-mediated reactions, potentially enabling trifunctionalization cascades where the alkene, ketone, and chloride are all manipulated in a single sequence. mdpi.com

Samarium(II) Iodide (SmI₂)-Mediated Reactions: SmI₂ is a powerful single-electron reducing agent that has been increasingly used in its catalytic form for formal [3+2] cycloadditions of cyclopropyl ketones. acs.orgnih.gov A key advantage is its ability to engage less reactive alkyl cyclopropyl ketones, a class that is often challenging for other methods. acs.org Future work could explore SmI₂-catalyzed coupling of this compound with alkenes, alkynes, or enynes. nih.gov Furthermore, SmI₂ is known to mediate reductive ring-opening of cyclopropanes, a process that could be harnessed for selective functionalization or deuteration studies. nih.govacs.orgacs.org The interaction of the SmI₂ with both the ketone and the chloro-substituent could lead to unique and selective reactivity patterns.

Activation MethodKey IntermediatePotential Outcome for this compound
Visible-Light Photocatalysis Distonic Radical AnionFormal [3+2] cycloadditions with alkenes to form functionalized cyclopentanes. nih.govacs.org
Samarium(II) Iodide (SmI₂) Catalysis Ketyl RadicalCatalytic formal [3+2] cycloadditions with unsaturated partners. acs.orgnih.gov
Radical-Initiated Ring Opening Carbon-Centered RadicalDomino reactions involving radical addition, rearrangement, and ring-opening. mdpi.comrsc.org
Photochemical Ring Opening Excited State KetoneRing enlargement or fragmentation pathways upon UV irradiation. capes.gov.br

Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly atom economy, are increasingly driving the design of new synthetic methods. Future research will focus on developing routes to and from this compound that are more sustainable, minimizing waste and the use of hazardous reagents.

Catalytic C-H Functionalization: Instead of pre-functionalizing starting materials, direct C-H activation and functionalization is a highly atom-economical strategy. Research into the synthesis of this compound could explore the direct, selective C-H chlorination of 1-(2-methylcyclopropyl)ethanone using catalytic methods. Chlorine-radical-mediated C-H oxygenation under light irradiation is an emerging field that could potentially be adapted for chlorination. rsc.org

Hydrogen-Borrowing Catalysis: A powerful sustainable strategy for C-C bond formation is hydrogen-borrowing (or hydrogen-transfer) catalysis, which typically uses alcohols as alkylating agents with water as the only byproduct. digitellinc.com This methodology has been successfully applied to the α-cyclopropanation of ketones. acs.orgnih.govresearchgate.net Future synthetic routes could envision constructing the 1-(2-methylcyclopropyl)ethanone core via a hydrogen-borrowing reaction, providing a greener alternative to traditional methods that use stoichiometric bases and alkyl halides.

Avoiding Hazardous Reagents: Traditional halogenations often employ elemental halogens or reagents like N-halosuccinimides. wikipedia.orgtandfonline.com Research into greener alternatives is ongoing. For example, systems using a bromide/bromate couple in an acidic aqueous medium have been developed as a safer alternative to liquid bromine for oxybromination. chemindigest.com Developing analogous catalytic, in-situ generation methods for chlorination would represent a significant step forward in the sustainable synthesis of this compound and related halogenated ketones. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-1-(2-methylcyclopropyl)ethanone?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or halogenation of cyclopropane derivatives. For example:
  • Friedel-Crafts : React 2-methylcyclopropane with chloroacetyl chloride in the presence of AlCl₃ (anhydrous conditions, 0–5°C), followed by quenching with ice .

  • Halogenation : Chlorinate 1-(2-methylcyclopropyl)ethanone using SOCl₂ or PCl₅ under reflux in non-polar solvents (e.g., toluene) .

  • Yield Optimization : Monitor reaction progress via HPLC (e.g., 44–78% yields achieved in analogous syntheses) .

    Method Reagents/ConditionsYield RangeReference
    Friedel-Crafts acylationAlCl₃, chloroacetyl chloride, 0–5°C50–65%
    HalogenationSOCl₂, reflux, toluene60–75%

Q. How can researchers characterize the structure of this compound post-synthesis?

  • Methodological Answer : Use multi-spectral analysis :
  • ¹H/¹³C NMR : Identify cyclopropane ring protons (δ 1.2–1.8 ppm) and ketone carbonyl (δ 200–210 ppm) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 162.6) and fragmentation patterns .
  • FT-IR : Detect C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~600 cm⁻¹) .

Q. What are common reactions involving this compound, and what reagents are typically used?

  • Methodological Answer : Key reactions include:
  • Nucleophilic Substitution : Replace Cl with amines (e.g., K₂CO₃ in dry acetone, 60°C) to form amides .
  • Reduction : Use NaBH₄ or LiAlH₄ to reduce the ketone to 2-chloro-1-(2-methylcyclopropyl)ethanol .
  • Oxidation : Convert to carboxylic acids using KMnO₄ under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for halogenation under varying conditions?

  • Methodological Answer : Systematic Design of Experiments (DoE) is critical:
  • Variables : Catalyst type (AlCl₃ vs. FeCl₃), temperature (reflux vs. RT), and solvent polarity (toluene vs. DCM).
  • Case Study : shows AlCl₃ in toluene yields 75% vs. 50% with FeCl₃ due to stronger Lewis acidity .
  • Analytical Validation : Use GC-MS to quantify side products (e.g., dihalogenated byproducts) impacting yields .

Q. What mechanistic insights exist for substitution reactions at the chloro position of this compound?

  • Methodological Answer :
  • SN2 Pathway : Steric hindrance from the 2-methylcyclopropyl group favors SN1 mechanisms in polar solvents (e.g., acetone/water mixtures) .
  • Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy (λ = 260 nm for intermediate carbocation formation) .
  • DFT Calculations : Simulate transition states to explain regioselectivity in aryl substitutions .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Degradation Tests : Expose the compound to 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., hydrolysis to 2-methylcyclopropylacetic acid) .
  • Light Sensitivity : Use ICH Q1B guidelines with UV irradiation (320–400 nm) to assess photodegradation .
  • Data Interpretation : Compare stability profiles with analogs (e.g., fluorinated derivatives show higher hydrolytic resistance) .

Q. What methodologies are recommended to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Metabolic Stability : Use Cunninghamella elegans models to track persistence of the cyclopropane moiety (retention >80% after 24 hours) .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-chloro-1-(2,4-dimethylphenyl)ethanone shows moderate antimicrobial activity) .

Data Contradiction Analysis

  • Example : Conflicting reports on Friedel-Crafts acylation yields (50% vs. 75%) can arise from catalyst activation (anhydrous AlCl₃ vs. hydrated forms) . Validate via Karl Fischer titration to ensure solvent dryness.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.